molecular formula C20H21ClN6O2S B2643984 1-(3-chlorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 952853-22-4

1-(3-chlorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one

Cat. No.: B2643984
CAS No.: 952853-22-4
M. Wt: 444.94
InChI Key: VPUNPGWNHZWKML-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one” is a derivative of 1-H-pyrazole-3-carboxamide . It has been designed and synthesized to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . The compound has shown potential for further development into a drug applied in acute-myeloid-leukemia (AML) therapeutics .


Synthesis Analysis

The synthesis of this compound involves the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole . This structure-activity-relationship study illustrates that this incorporation is critical for FLT3 and CDK inhibition .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidine-fused heterocycle at position 4 of the pyrazole . The structure also includes a 4-methylpiperazin-1-yl group and a 3-chlorophenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 372.9 g/mol . It has a topological polar surface area of 41.8 Ų and a complexity of 623 . The compound has a formal charge of 1 .

Scientific Research Applications

Anticancer Properties

Pyrazolopyrimidine derivatives have been investigated for their potential anticancer properties. The synthesis and biological evaluation of such compounds revealed their cytotoxic effects on cancer cell lines like HCT-116 and MCF-7. The structure-activity relationship analysis of these compounds provides insights into their potential therapeutic applications in cancer treatment (Rahmouni et al., 2016). Similarly, the synthesis of pyrazole derivatives with pyrazolopyrimidines has shown promising results in anticancer studies, with certain compounds exhibiting higher activity than reference drugs in in vitro settings (Hafez et al., 2016).

Antimicrobial Activity

Linked heterocyclic compounds containing pyrazole-pyrimidine-thiazolidin-4-one have demonstrated significant antimicrobial activity against various bacterial and fungal strains. The presence of specific moieties in the compounds' structure plays a crucial role in determining their inhibitory activity against the tested organisms (Sanjeeva Reddy et al., 2010).

5-HT2A Receptor Antagonism

Novel derivatives of thiazolo[3,2-a]pyrimidin-5-one have been synthesized and evaluated for their potential as 5-HT2A receptor antagonists. These compounds were tested for their antagonistic activity, and a pharmacophore modeling study indicated a good fit with a hypothetical pharmacophore generated from known active ligands, suggesting their potential in modulating 5-HT2A receptor activity (Awadallah, 2008).

Antitubercular Properties

The in silico and in vitro antitubercular studies of nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts have shown potent activity against Mycobacterium tuberculosis strains. Compounds with specific structural features demonstrated high potency, indicating their potential as antitubercular agents (Vavaiya et al., 2022).

Mechanism of Action

The mechanism of action of this compound involves inhibition of FLT3 and CDK . FLT3 and CDK are proteins involved in cell proliferation, and their inhibition can lead to the prevention of cancer cell growth .

Properties

IUPAC Name

6-(3-chlorophenyl)-12-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O2S/c1-24-5-7-25(8-6-24)17(28)10-15-12-30-20-23-18-16(19(29)26(15)20)11-22-27(18)14-4-2-3-13(21)9-14/h2-4,9,11,15H,5-8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUNPGWNHZWKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC(=CC=C5)Cl)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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